molecular formula C10H12O6 B1329662 Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 6289-46-9

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B1329662
CAS No.: 6289-46-9
M. Wt: 228.2 g/mol
InChI Key: MHKKFFHWMKEBDW-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a chemical compound with the molecular formula C10H12O6. This compound is primarily used in the synthesis of quinacridine ketone pigments, such as pigment red 122 and pigment violet 19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be synthesized through the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its specific ester functional groups and its role as an intermediate in the synthesis of quinacridine ketone pigments. Its chemical structure allows for versatile reactivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKFFHWMKEBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027617
Record name Dimethyl succinylsuccinate
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6289-46-9
Record name Dimethyl succinylsuccinate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl succinate (400.1 g., 98.7% purity, 2.7 mole) and dry methanol (13 g., 0.4 mole) at 30° C. under nitrogen is added over 1.5 hour a stirred slurry of finely divided sodium (22.1 g., 0.96 mole) in dimethyl succinate (83.4 g., 0.57 mole). The temperature rises to 45° C. maximum. The mixture is heated to 76° C. and the methanol stripped off over two hours. Additional dimethyl succinate is added (200 g., 1.38 mole) to maintain the fluidity of the reaction. On completion of methanol distillation, methanol is added (400 g., 12.5 mole) and the mixture cooled to 30° C., filtered and the excess dimethyl succinate washed out with dry methanol. The resulting filtercake is reslurried in methanol and added to 15% aqueous sulfuric acid (330 g.), cooled to 24° C. then filtered, washed with water to remove the sodium sulfate, and dried. A yield of 81% of theory dimethyl succinylsuccinate is obtained.
Quantity
400.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the solubility profile of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate in common solvents?

A: Research indicates that Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate exhibits varying solubility in different solvents. A study utilizing the isothermal saturated method revealed its solubility in N,N-dimethylformamide, methanol, 1-propanol, acetonitrile, 2-propanol, ethyl acetate, and acetone. [] The experimental data was successfully fitted to the λh model, demonstrating good agreement between calculated and experimental solubilities. [] This information is crucial for designing and scaling up industrial crystallization processes.

Q2: Can Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate be utilized in the synthesis of polymers with unique properties?

A: Yes, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate serves as a key building block in the synthesis of Polyquin(2,3-b)acridine-12,14(5,7)dione (Polyquinacridinedione, PQA). [] This polymer, when dispersed in bromodiphenylmethane (BDPM) or silicon oil, exhibits significant electrorheological (ER) activity. [] The ER properties, including shear stress, yield stress, and apparent viscosity, were found to be influenced by factors such as shear rate, electric field, and particle concentration. [] This highlights the potential of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate-derived polymers in advanced material applications.

Q3: How does Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate participate in the formation of novel metal complexes?

A: Interestingly, Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate can undergo bismuth-assisted aerobic oxidation to generate in situ dihydroxybenzoquinone ligands. [] This process leads to the formation of unique bismuth(III) complexes, as evidenced by the synthesis of [Bi(H(3)dhbqdc)(H(2)dhbqdc)]·2.5dmf, [Bi(2)(mdhbqdc)(ox)(2)(dmf)(4)], and [Bi(2)(mdhbqdc)(2)(ox)(dmf)(4)]. [] This highlights the versatility of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate as a precursor in inorganic synthesis, potentially leading to materials with distinct structural and functional properties.

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